1-Diethoxyphosphorylethanol

Description

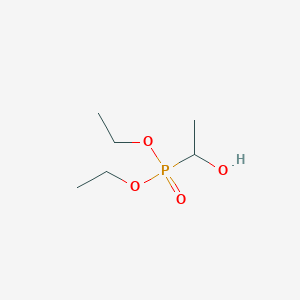

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-diethoxyphosphorylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O4P/c1-4-9-11(8,6(3)7)10-5-2/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHUZBQLLNFATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333890 | |

| Record name | Diethyl (1-hydroxyethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15336-73-9 | |

| Record name | Diethyl P-(1-hydroxyethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15336-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (1-hydroxyethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Diethoxyphosphorylethanol chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 1-Diethoxyphosphorylethanol, a significant organophosphorus compound. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Chemical Structure and Identification

This compound, systematically named diethyl (1-hydroxyethyl)phosphonate, is a member of the α-hydroxyphosphonate family. Its structure features a central carbon atom bonded to a hydroxyl group, a methyl group, a hydrogen atom, and a diethoxyphosphoryl group.

Chemical Structure:

Table 1: Chemical Identification

| Identifier | Value |

| Systematic Name | Diethyl (1-hydroxyethyl)phosphonate |

| Common Name | This compound |

| CAS Number | 15336-73-9[1] |

| Molecular Formula | C6H15O4P |

| Molecular Weight | 182.15 g/mol [2] |

| InChI Key | KXXHZVHYFQSELL-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Boiling Point | 139-140 °C at 6 mmHg | [1] |

| Density | 1.119 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.436 | [1] |

Synthesis of this compound

The primary method for synthesizing α-hydroxyphosphonates such as this compound is the Pudovik reaction. This reaction involves the addition of a dialkyl phosphite to an aldehyde, in this case, the addition of diethyl phosphite to acetaldehyde. The reaction is typically base-catalyzed.

This protocol is adapted from a general method for the synthesis of α-hydroxyphosphonates.[3]

Materials:

-

Diethyl phosphite

-

Acetaldehyde

-

Triethylamine (catalyst)

-

Acetone (solvent)

-

n-Pentane (for precipitation)

Procedure:

-

To a solution of acetaldehyde (1 equivalent) in a minimal amount of acetone, add diethyl phosphite (1 equivalent).

-

Add triethylamine (0.1 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, add n-pentane to the mixture to precipitate the product.

-

Cool the mixture in an ice bath to enhance crystallization.

-

Collect the solid product by filtration and wash with cold n-pentane.

-

Dry the product under vacuum to yield pure this compound.

Caption: Synthesis of this compound via the Pudovik reaction.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. Due to a lack of directly available experimental spectra, some of this data is inferred from closely related compounds such as diethyl (hydroxymethyl)phosphonate and diethyl ethylphosphonate.

Table 3: Predicted ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~1.3 | t | 6H | -OCH₂CH ₃ |

| ~1.4 | d | 3H | CH ₃-CH(OH)- |

| ~4.1 | m | 4H | -OCH ₂CH₃ |

| ~4.2 | m | 1H | CH₃-CH (OH)- |

| Variable | s (broad) | 1H | -OH |

Table 4: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) / ppm | Assignment |

| ~16 | -OCH₂C H₃ |

| ~23 | C H₃-CH(OH)- |

| ~63 | -OC H₂CH₃ |

| ~68 (d, ¹JPC) | CH₃-C H(OH)- |

Table 5: Predicted ³¹P NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) / ppm | Assignment |

| ~20-25 | P |

Table 6: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Strong, Broad | O-H stretch |

| 2980-2900 | Strong | C-H stretch (alkane) |

| 1250-1200 | Strong | P=O stretch |

| 1100-1000 | Strong | P-O-C stretch |

Table 7: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 182 | [M]⁺ (Molecular Ion) |

| 167 | [M - CH₃]⁺ |

| 155 | [M - C₂H₅]⁺ |

| 137 | [M - CH₃ - H₂O]⁺ |

| 109 | [(HO)P(O)(OCH₂CH₃)]⁺ |

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: General experimental workflow for the synthesis and characterization.

Applications

This compound and related α-hydroxyphosphonates are versatile intermediates in organic synthesis. Their applications include:

-

Agrochemicals: Serving as building blocks for the synthesis of herbicides and pesticides.

-

Flame Retardants: Used in the production of flame-retardant materials due to their phosphorus content.

-

Pharmaceuticals: Employed as intermediates in the synthesis of various biologically active compounds.

This guide provides a foundational understanding of this compound. Further research and experimental validation are recommended for specific applications.

References

Spectroscopic Profile of 1-Diethoxyphosphorylethanol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-diethoxyphosphorylethanol, a compound of interest in various chemical research domains. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and analysis of analogous structures. Detailed, standardized experimental protocols for obtaining such spectra are also provided to guide researchers in their own data acquisition. This guide is intended for chemists, biochemists, and professionals in drug development seeking a foundational understanding of the spectroscopic characteristics of this compound.

Introduction

This compound is an organophosphorus compound featuring a phosphoryl group, two ethoxy substituents, and a hydroxyethyl moiety. Understanding its structural and electronic properties is crucial for its potential applications. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and purity of chemical compounds. This guide focuses on the three primary spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectral data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~1.3 | t | 6H | OCH₂CH₃ | ~7.0 |

| ~1.4 | d | 3H | CH(OH)CH₃ | ~6.5 |

| ~3.8 | s (broad) | 1H | OH | - |

| ~4.1 | dq | 4H | OCH₂ CH₃ | ~7.0 (q), ~8.0 (d, ³JP-H) |

| ~4.2 | dq | 1H | CH (OH)CH₃ | ~6.5 (q), ~10.0 (d, ²JP-H) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~16 | OCH₂CH₃ |

| ~23 | CH(OH)CH₃ |

| ~62 | OCH₂ CH₃ |

| ~65 | CH (OH)CH₃ |

Table 3: Predicted ³¹P NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity |

| ~20-25 | m |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 2980-2850 | Strong | C-H stretch (alkane) |

| 1250-1200 | Strong | P=O stretch (phosphoryl) |

| 1050-1020 | Strong | P-O-C stretch |

| 1100-1000 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Possible Fragment |

| 182 | [M]⁺ (Molecular Ion) |

| 167 | [M - CH₃]⁺ |

| 155 | [M - C₂H₅]⁺ |

| 137 | [M - OC₂H₅]⁺ |

| 109 | [P(O)(OC₂H₅)]⁺ |

| 81 | [P(O)(OH)₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples and equipment.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) is used as an internal reference.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher corresponding ¹³C frequency.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Referencing: The solvent peak of CDCl₃ (δ = 77.16 ppm) is used as an internal reference.

³¹P NMR Acquisition:

-

Spectrometer: 162 MHz or higher corresponding ³¹P frequency.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-512, depending on the sample concentration.

-

Referencing: An external standard of 85% H₃PO₄ (δ = 0 ppm) is typically used.

Infrared (IR) Spectroscopy

Sample Preparation:

-

For a neat liquid sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Alternatively, a thin film can be cast on a salt plate by dissolving the sample in a volatile solvent and allowing the solvent to evaporate.

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.[1]

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plates or the solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[2]

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.[2]

Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.

-

Ionization Energy: 70 eV.

-

Inlet System: Direct infusion or via a gas chromatograph (GC).

-

Mass Range: m/z 40-300.

-

Scan Speed: Dependant on the instrument, typically 1-2 scans per second.

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a predicted spectroscopic dataset for this compound, offering a valuable resource for researchers. The tabulated NMR, IR, and MS data, derived from established spectroscopic principles, serve as a baseline for the structural characterization of this compound. The included detailed experimental protocols offer practical guidance for the acquisition of high-quality spectral data. The visualized workflow further clarifies the process of chemical analysis from synthesis to structural elucidation. It is anticipated that this guide will facilitate further research and application of this compound in various scientific fields.

References

An In-depth Technical Guide to the Physical Properties of Alpha-Hydroxy Phosphonates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-hydroxy phosphonates are a class of organophosphorus compounds characterized by a hydroxyl group and a phosphonate group attached to the same carbon atom. They are synthetic analogs of α-hydroxy carboxylic acids and have garnered significant attention in medicinal chemistry and drug development due to their diverse biological activities. These compounds are known to act as inhibitors for a variety of enzymes, including proteases like renin and HIV protease, as well as protein tyrosine phosphatases (PTPs), making them promising candidates for the development of new therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the core physical properties of alpha-hydroxy phosphonates, detailing their synthesis, structural characteristics, and spectroscopic data.

Synthesis of Alpha-Hydroxy Phosphonates

The most common and versatile method for the synthesis of α-hydroxy phosphonates is the Pudovik reaction . This reaction involves the nucleophilic addition of a dialkyl phosphite to the carbonyl group of an aldehyde or ketone, typically catalyzed by a base.[3]

A general schematic of the Pudovik reaction is presented below:

Caption: General scheme of the Pudovik reaction.

Physical and Structural Properties

The physical state of alpha-hydroxy phosphonates can range from oils to crystalline solids, largely dependent on the nature of the substituents (R¹, R²) and the purity of the compound.

Melting Point

The melting points of several alpha-hydroxy phosphonates are summarized in the table below. These values are influenced by the aromatic or aliphatic nature of the substituents and the presence of functional groups that can participate in intermolecular interactions.

| Compound Name | R¹ Group | R² Group | Melting Point (°C) |

| Diethyl [hydroxy(phenyl)methyl]phosphonate | Phenyl | Ethyl | 74-75 |

| Diethyl [hydroxy(4-nitrophenyl)methyl]phosphonate | 4-Nitrophenyl | Ethyl | 86-87 |

| Diethyl [hydroxy(4-methoxyphenyl)methyl]phosphonate | 4-Methoxyphenyl | Ethyl | 121-122 |

| Diethyl [hydroxy(2-chlorophenyl)methyl]phosphonate | 2-Chlorophenyl | Ethyl | 75-77 |

| Diethyl P-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate | 3,5-di-tert-butyl-4-hydroxyphenyl | Ethyl | 112-114 |

Data sourced from multiple studies.[3][4]

Solubility and pKa

Quantitative data on the solubility of alpha-hydroxy phosphonates in various solvents is not extensively documented in the literature. Generally, their solubility is influenced by the polarity of the substituents. Those with smaller alkyl or polar groups tend to be more soluble in polar solvents, while those with larger, nonpolar groups exhibit better solubility in organic solvents.

Similarly, comprehensive experimental data for the pKa values of a wide range of alpha-hydroxy phosphonates are scarce. The acidity of the phosphonic acid moiety is a key determinant of their behavior in biological systems. For phosphonic acids in general, the first pKa is typically in the range of 1-2.5, and the second pKa is around 6-8.[5] The specific pKa values for individual alpha-hydroxy phosphonates will vary depending on the electronic effects of the substituents on the alpha-carbon.

Crystal Structure

The three-dimensional arrangement of atoms in the solid state is crucial for understanding intermolecular interactions and for rational drug design. X-ray crystallography has been employed to determine the crystal structure of several alpha-hydroxy phosphonates.

For instance, the crystal structure of diethyl [hydroxy(phenyl)methyl]phosphonate reveals a monoclinic crystal system with the space group P2₁/n. The molecules are linked into chiral helical chains along the crystallographic b-axis via O—H···O hydrogen bonds between the hydroxyl group and a phosphonate oxygen atom.[6][7]

Table of Crystal Data for Diethyl [hydroxy(phenyl)methyl]phosphonate [6][7]

| Parameter | Value |

| Chemical Formula | C₁₁H₁₇O₄P |

| Molecular Weight | 244.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 9.2361 (6) Å |

| b | 8.0719 (5) Å |

| c | 17.4599 (13) Å |

| β | 95.096 (5)° |

| Volume | 1296.54 (15) ų |

| Z | 4 |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of alpha-hydroxy phosphonates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ³¹P NMR are routinely used to confirm the structure of these compounds.

¹H NMR: The proton on the α-carbon typically appears as a doublet due to coupling with the phosphorus atom. The chemical shift and coupling constant are characteristic of the alpha-hydroxy phosphonate moiety.

¹³C NMR: The α-carbon also shows a characteristic doublet in the ¹³C NMR spectrum due to C-P coupling.

³¹P NMR: A single resonance is typically observed in the ³¹P NMR spectrum, confirming the presence of a single phosphorus environment.

Table of Representative NMR Data for Diethyl [hydroxy(phenyl)methyl]phosphonate in CDCl₃ [8]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 5.00-5.03 | d | 10.8 |

| ¹³C | 71.5 (d, ¹JC-P = 158.0) | d | 158.0 |

| ³¹P | 22.8 | s | - |

Infrared (IR) Spectroscopy

The IR spectrum of an alpha-hydroxy phosphonate exhibits characteristic absorption bands corresponding to the functional groups present.

Table of Key IR Absorption Bands [9]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H | 3200-3400 | Broad, stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| P=O | 1200-1260 | Stretching |

| P-O-C | 1000-1050 | Stretching |

Experimental Protocols

General Synthesis of Diethyl [hydroxy(phenyl)methyl]phosphonate

Materials:

-

Benzaldehyde

-

Diethyl phosphite

-

Triethylamine

-

Anhydrous solvent (e.g., toluene or THF)

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of benzaldehyde (1 equivalent) in the chosen anhydrous solvent, add diethyl phosphite (1.1 equivalents).

-

Add a catalytic amount of triethylamine (0.1 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by crystallization.[7]

Characterization Workflow

The following workflow outlines the typical steps for the characterization of a synthesized alpha-hydroxy phosphonate.

Caption: A typical experimental workflow.

Biological Activity: Enzyme Inhibition

Alpha-hydroxy phosphonates are recognized as transition-state analog inhibitors of several classes of enzymes. Their tetrahedral geometry around the α-carbon mimics the transition state of substrate hydrolysis, allowing them to bind tightly to the enzyme's active site.

Mechanism of Enzyme Inhibition

The general mechanism of inhibition involves the phosphonate group acting as a non-hydrolyzable mimic of the phosphate group in natural substrates or the tetrahedral intermediate in enzymatic reactions. The hydroxyl group often forms crucial hydrogen bonds with active site residues.

Caption: Enzyme inhibition by alpha-hydroxy phosphonates.

-

Renin Inhibition: Alpha-hydroxy phosphonates have been designed as transition-state analog inhibitors of renin, an aspartyl protease involved in blood pressure regulation. They mimic the tetrahedral intermediate of peptide bond hydrolysis.[10]

-

HIV Protease Inhibition: As inhibitors of HIV protease, another aspartyl protease, these compounds block the processing of viral polyproteins, which is essential for viral maturation.[11][12]

-

Protein Tyrosine Phosphatase (PTP) Inhibition: The phosphonate moiety can act as a phosphate mimic, enabling these molecules to bind to the active site of PTPs and inhibit their dephosphorylating activity.[13]

Conclusion

Alpha-hydroxy phosphonates are a structurally and biologically significant class of compounds. This guide has provided a summary of their key physical properties, including melting points, crystal structure, and spectroscopic data, along with protocols for their synthesis and characterization. While there is a need for more comprehensive quantitative data on solubility and pKa values, the existing information provides a solid foundation for researchers in the field of medicinal chemistry and drug development. The ability of these compounds to act as potent enzyme inhibitors continues to drive research into their therapeutic potential.

References

- 1. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]

- 2. Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. echemi.com [echemi.com]

- 5. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diethyl [hydroxy(phenyl)methyl]phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Diethyl (hydroxy(phenyl)methyl)phosphonate | C11H17O4P | CID 238674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. alpha-Hydroxy phosphinyl-based inhibitors of human renin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-Diethoxyphosphorylethanol and its Analogs: Synthesis, Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of 1-Diethoxyphosphorylethanol and its analogs, a class of α-hydroxyphosphonates with significant biological and synthetic interest. These compounds are recognized for their roles as enzyme inhibitors, herbicides, and versatile chemical intermediates. This document details their synthesis, key reactions, biological activities, and explores the relationship between their chemical structure and biological function.

Synthesis of this compound and its Analogs

The primary and most atom-economical method for synthesizing α-hydroxyphosphonates, including this compound, is the Pudovik reaction . This reaction involves the nucleophilic addition of a dialkyl phosphite to the carbonyl carbon of an aldehyde or ketone.[1] The reaction is typically base-catalyzed, although acid-catalyzed variations exist.

A general workflow for the base-catalyzed Pudovik reaction is illustrated below.

Caption: General workflow for the Pudovik synthesis of α-hydroxyphosphonates.

Experimental Protocols

Protocol 1: Triethylamine-Catalyzed Synthesis of Diethyl (1-hydroxyethyl)phosphonate

This protocol is adapted from a general procedure for the Pudovik reaction.

-

Materials: Acetaldehyde, Diethyl phosphite, Triethylamine (TEA), Toluene, Diethyl ether, Silica gel for column chromatography.

-

Procedure:

-

To a solution of diethyl phosphite (2.2 mmol, 0.30 mL) in toluene (13 mL), add triethylamine (0.88 mmol, 0.10 mL) as the catalyst.

-

Add acetaldehyde (2.2 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 7 hours.

-

After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford the pure product.[2]

-

Protocol 2: Base-Catalyzed Synthesis of α-Hydroxy-Methylenebisphosphonates

This protocol describes the synthesis of a bisphosphonate analog, where the outcome is dependent on catalyst concentration.

-

Materials: Dimethyl α-oxoethylphosphonate, Dimethyl phosphite, Diethylamine (DEA), Diethyl ether.

-

Procedure for Adduct Formation (Low Catalyst):

-

React dimethyl α-oxoethylphosphonate (1 mmol) with dimethyl phosphite (1 mmol) in diethyl ether at 0 °C.

-

Add 5 mol% of diethylamine (DEA) as the catalyst.

-

Stir the mixture for 8 hours at 0 °C. The reaction selectively yields the α-hydroxy-methylenebisphosphonate adduct.[3]

-

-

Procedure for Rearranged Product (High Catalyst):

-

Follow the same initial steps as above.

-

Add 40 mol% of diethylamine (DEA).

-

Stir the mixture for 8 hours at 0 °C. This condition favors a rearrangement reaction, yielding the tetramethyl phosphonate-phosphate product exclusively.[3]

-

Key Reactions of α-Hydroxyphosphonates

The hydroxyl and phosphonate groups in this compound and its analogs allow for a variety of chemical transformations, making them valuable synthetic intermediates.[1]

Caption: Major chemical transformations of α-hydroxyphosphonates.

-

O-Acylation: The hydroxyl group can be acylated using reagents like phenoxyacetyl chlorides or acetic anhydride to produce α-acyloxyphosphonates.[1] Many of these derivatives exhibit significant herbicidal activity.[1]

-

Rearrangement to Phosphates: In the presence of a strong base catalyst (e.g., DBU or high concentrations of DEA), α-hydroxyphosphonates can undergo a rearrangement to form phosphates.[1][3]

-

Hydrolysis: The phosphonate esters can be hydrolyzed to the corresponding α-hydroxyphosphonic acids, which are known inhibitors of various enzymes.[1]

-

Nucleophilic Substitution: The hydroxy group can be substituted by primary or secondary amines to form potentially bioactive α-aminophosphonates.[4]

Biological Activity and Structure-Activity Relationship (SAR)

α-Hydroxyphosphonates and their derivatives exhibit a wide range of biological activities, including enzyme inhibition, and cytotoxic, herbicidal, and antimicrobial effects.[4] The structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of these compounds.

Enzyme Inhibition

Aryl α-hydroxyphosphonates have been identified as potent inhibitors of medically relevant enzymes such as carbonic anhydrases (CA) and acetylcholinesterase (AChE).[5] The inhibitory activity is highly dependent on the nature and position of substituents on the aryl ring.

| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) Range | Key Structural Features | Reference |

| 4-Sulfonate Aryl α-Hydroxyphosphonates | Human Carbonic Anhydrase I (hCA I) | 25.08–69.85 nM | Sulfonate group on aryl ring | [5] |

| 4-Sulfonate Aryl α-Hydroxyphosphonates | Human Carbonic Anhydrase II (hCA II) | 32.32–82.76 nM | Sulfonate group on aryl ring | [5] |

| 4-Sulfonate Aryl α-Hydroxyphosphonates | Acetylcholinesterase (AChE) | 1.70–3.50 nM | Sulfonate group on aryl ring | [5] |

The data suggests that the sulfonate-containing aryl moiety plays a key role in the potent inhibition of these enzymes. Molecular docking studies indicate that these functional groups form critical interactions within the active sites of the target enzymes.[5]

Cytotoxic Activity

Certain bisphosphonic derivatives, particularly those formed through the rearrangement of Pudovik adducts, have demonstrated cytotoxic effects against various cancer cell lines.

| Compound Type | Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |

| Rearranged Phosphonate-Phosphate | MDA-MB 231 (Breast Cancer) | 37.8 | Aromatic units on phosphonate | [3] |

| Rearranged Phosphonate-Phosphate | Ebc-1 (Lung Cancer) | 25.9 | Aromatic units on phosphonate | [3] |

| Pudovik Adducts & Rearranged Analogs | U266 (Myeloma) | >100 µM (low activity) | Varies | [6] |

The presence of aromatic units appears to be beneficial for cytotoxic activity in the rearranged bisphosphonic series.[3] In contrast, some simpler α-hydroxy-ethylidenebisphosphonates showed only modest reductions in viability of U266 myeloma cells at high concentrations.[6]

SAR Insights from Analogs

Studies on phosphonate antibiotics like dehydrophos provide valuable SAR insights applicable to the broader class.

-

Importance of Unsaturation: Saturation of the vinyl group in the dehydrophos analog resulted in a substantial reduction in antimicrobial activity, highlighting the importance of this functionality.[7]

-

Role of the Ester Group: The phosphonate methyl ester in dehydrophos is critical for its bioactivity. The corresponding phosphonic acid (desmethyl derivative) showed significantly reduced activity.[7] This suggests the ester may be important for cell uptake or for mimicking a transition state in the target enzyme.[7]

The logical relationship for SAR can be visualized as follows:

References

- 1. Synthesis and Reactions of α-Hydroxyphosphonates [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Reactions of α-Hydroxyphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme Inhibition Properties and Molecular Docking Studies of 4-Sulfonate Containing Aryl α-Hydroxyphosphonates Based Hybrid Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure–activity relationships of the phosphonate antibiotic dehydrophos - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1-Diethoxyphosphorylethanol in common lab solvents

An In-depth Technical Guide to the Solubility of 1-Diethoxyphosphorylethanol

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in experimental design, formulation, and delivery. This guide provides a comprehensive overview of the solubility characteristics of this compound in a range of common laboratory solvents. Due to the limited availability of specific quantitative data in public literature, this guide presents a qualitative solubility profile based on the compound's structural features, alongside a detailed experimental protocol for determining precise solubility.

Data Presentation: Qualitative Solubility Profile

The solubility of this compound is predicted based on its molecular structure, which features a polar phosphoryl group and a hydroxyl group capable of hydrogen bonding. These characteristics suggest a high affinity for polar solvents.

| Solvent | Chemical Formula | Solvent Type | Predicted Solubility |

| Water | H₂O | Polar Protic | Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Soluble |

| Methanol | CH₃OH | Polar Protic | Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble |

| Chloroform | CHCl₃ | Polar Aprotic | Moderately Soluble |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Moderately Soluble |

| Toluene | C₇H₈ | Nonpolar | Sparingly Soluble |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble |

Experimental Protocols: Determining Solubility

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a widely accepted approach for determining the solubility of an organic compound in various solvents.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The rate of dissolution decreases as the solution approaches saturation.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated analytical instrument (e.g., HPLC, GC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of filtered solution) / Initial volume of supernatant

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

The Multifaceted Biological Potential of Hydroxy Phosphonate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy phosphonate compounds, characterized by a hydroxyl group and a phosphonate moiety attached to the same carbon atom, represent a versatile class of molecules with a broad spectrum of biological activities. Their structural analogy to natural phosphates and phosphonates, combined with the stability of the carbon-phosphorus bond, makes them compelling candidates for therapeutic development. This technical guide provides an in-depth exploration of the core biological activities of hydroxy phosphonates, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Core Biological Activities

Hydroxy phosphonates have demonstrated significant potential in several key therapeutic areas:

-

Anticancer Activity: A significant number of hydroxy phosphonate derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis and inhibition of key enzymes involved in tumor progression. Nitrogen-containing bisphosphonates (N-BPs), a subclass of hydroxy phosphonates, are known to inhibit farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway, thereby disrupting protein prenylation and inducing apoptosis in cancer cells[1][2].

-

Antiviral Activity: Acyclic nucleoside phosphonates, which incorporate a hydroxy phosphonate-containing acyclic side chain, are potent inhibitors of viral DNA polymerases[3][4]. These compounds act as chain terminators after being incorporated into the growing viral DNA strand, effectively halting viral replication. Their activity is particularly notable against a range of DNA viruses[5][6].

-

Antibacterial Activity: Several hydroxy phosphonate derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. While the exact mechanisms are still under investigation for many compounds, they are believed to interfere with essential bacterial metabolic pathways.

-

Antifungal Activity: The antifungal potential of hydroxy phosphonates has been demonstrated against various fungal strains. Phosphonates, in general, are known to have fungicidal activity, primarily against oomycetes[7]. Their mode of action can involve direct inhibition of mycelial growth and spore formation[7].

-

Enzyme Inhibition: The structural similarity of hydroxy phosphonates to natural substrates, intermediates, and products of enzymatic reactions makes them effective enzyme inhibitors. They have been shown to inhibit a variety of enzymes, including proteases, phosphatases, and enzymes involved in metabolic pathways[8].

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for various hydroxy phosphonate compounds across different biological activities.

Table 1: Anticancer Activity of Hydroxy Phosphonate Compounds

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Zoledronic Acid | Human Colorectal Cancer (HCT116) | >20 | [8] |

| Novel Zoledronic Acid Derivative (Compound 35) | Human Colorectal Cancer (HCT116) | <20 | [8] |

| Diethyl (4-chlorophenyl)(hydroxy)methylphosphonate | MCF-7 (Breast) | 45.2 | [9] |

| Diethyl (4-methoxyphenyl)(hydroxy)methylphosphonate | MCF-7 (Breast) | 58.7 | [9] |

Table 2: Antiviral Activity of Hydroxy Phosphonate Compounds

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| (S)-HPMPA | HSV-1, HSV-2, VZV, HCMV, EBV, HHV-6 | 0.08 - 13 | [6] |

| (S)-HPMPA | Adenoviruses (Ad5, Ad8) | 0.17 - 0.8 | [6] |

| (S)-HPMPA | Vaccinia virus | 2.3 | [6] |

| Z-Phosphonate 12 | HCMV (Towne) | 2.2 | [10] |

| Z-Phosphonate 12 | HCMV (AD169) | 2.7 | [10] |

| Cyclic phosphonate 14 | HCMV (Towne) | 2.4 | [10] |

| Cyclic phosphonate 14 | HCMV (AD169) | 11.6 | [10] |

| USC-373 | VZV | 0.004 | [11] |

Table 3: Antibacterial Activity of Hydroxy Phosphonate Compounds

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Diethyl (2-chloroquinolin-3-yl)(hydroxy)methylphosphonate | Staphylococcus aureus | 125 | [12] |

| Diethyl (2-chloro-6-methylquinolin-3-yl)(hydroxy)methylphosphonate | Staphylococcus aureus | 62.5 | [12] |

| Diethyl (2-chloroquinolin-3-yl)(hydroxy)methylphosphonate | Escherichia coli | 250 | [12] |

| Diethyl (2-chloro-6-methylquinolin-3-yl)(hydroxy)methylphosphonate | Escherichia coli | 125 | [12] |

| Phosphonate Derivatives (compounds 1-16) | E. coli K12, R2, R3, R4 | 12.5 - >100 | [13] |

Table 4: Antifungal Activity of Hydroxy Phosphonate Compounds

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Aminophosphonic Derivative 7 | Lomentospora prolificans | 900 | [14] |

| Aminophosphonic Derivative 11 | Lomentospora prolificans | 900 | [14] |

| Aminophosphonic Derivative 13 | Lomentospora prolificans | 900 | [14] |

| Aminophosphonic Derivative 22 | Lomentospora prolificans | 900 | [14] |

| Aminophosphonic Derivative 27 | Lomentospora prolificans | 900 | [14] |

| Voriconazole (Control) | Lomentospora prolificans | 16 | [14] |

Table 5: Enzyme Inhibition by Hydroxy Phosphonate Compounds

| Compound/Derivative | Enzyme | Ki (nM) | Reference |

| 4-Sulfonate containing aryl α-hydroxyphosphonates (4a-c, 5a-c) | hCA I | 25.08 - 69.85 | [No specific reference in results] |

| 4-Sulfonate containing aryl α-hydroxyphosphonates (4a-c, 5a-c) | hCA II | 32.33 - 82.76 | [No specific reference in results] |

| 4-Sulfonate containing aryl α-hydroxyphosphonates (4a-c, 5a-c) | AChE | 1.70 - 3.50 | [No specific reference in results] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anticancer Activity: MTT Assay[15][16][17][18]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cell attachment.

-

Compound Treatment: Prepare serial dilutions of the hydroxy phosphonate compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 560-570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity: Plaque Reduction Assay[19][20][21][22]

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection. A reduction in the number of plaques indicates antiviral activity.

Protocol:

-

Cell Seeding: Seed confluent monolayers of a suitable host cell line (e.g., Vero cells) in 24-well plates.

-

Virus Inoculation: Infect the cell monolayers with a known titer of the virus (e.g., 50-100 plaque-forming units per well) for 1 hour at 37°C.

-

Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 0.8% methylcellulose) containing various concentrations of the hydroxy phosphonate compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period that allows for plaque formation (typically 2-5 days).

-

Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain them with a staining solution (e.g., 0.1% crystal violet). The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: The percentage of plaque reduction is calculated as: [1 - (Number of plaques in treated wells / Number of plaques in control wells)] x 100. The EC50 value is determined from the dose-response curve.

Antibacterial and Antifungal Activity: Broth Microdilution Assay for MIC Determination[23][24][25][26][27]

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the hydroxy phosphonate compound in the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Enzyme Inhibition Assay[28][29][30]

Principle: This assay measures the ability of a compound to inhibit the activity of a specific enzyme. The rate of the enzymatic reaction is monitored in the presence and absence of the inhibitor.

Protocol:

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare solutions of the enzyme, the substrate, and the hydroxy phosphonate inhibitor.

-

Assay Setup: In a suitable reaction vessel (e.g., a cuvette or a well of a microplate), add the buffer, the enzyme, and varying concentrations of the inhibitor.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific period to allow for binding.

-

Reaction Initiation: Initiate the reaction by adding the substrate to the mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer. This change is typically due to the formation of a product or the consumption of a substrate.

-

Data Analysis: Calculate the initial reaction rates (velocities) from the linear portion of the progress curves. Plot the reaction velocity against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and mechanisms of action for the biological activities of hydroxy phosphonate compounds.

Anticancer Mechanism of Nitrogen-Containing Bisphosphonates

Caption: Inhibition of FPPS by N-BPs disrupts protein prenylation, leading to cancer cell apoptosis.

Antiviral Mechanism of Acyclic Nucleoside Phosphonates

Caption: ANPs are phosphorylated to their active form, which inhibits viral DNA polymerase and terminates viral DNA synthesis.

General Experimental Workflow for Biological Activity Screening

Caption: A typical workflow for screening and developing hydroxy phosphonate compounds as therapeutic agents.

Conclusion

Hydroxy phosphonate compounds exhibit a remarkable range of biological activities, positioning them as a highly promising class of molecules for drug discovery and development. Their demonstrated efficacy in anticancer, antiviral, antibacterial, and antifungal applications, coupled with their ability to act as potent enzyme inhibitors, underscores their therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating further exploration and optimization of these versatile compounds for the development of novel therapeutics. The continued investigation into their mechanisms of action and structure-activity relationships will undoubtedly unlock new avenues for addressing a multitude of diseases.

References

- 1. Mechanisms of action of bisphosphonates in oncology: a scientific concept evolving from antiresorptive to anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chemistry of Bisphosphonates: From anti-scaling agents to potent therapeutics - OAK Open Access Archive [oak.novartis.com]

- 3. Mechanism of action of acyclic nucleoside phosphonates against herpes virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of the 5-Phosphonopent-2-en-1-yl Nucleosides: A New Class of Antiviral Acyclic Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]

- 6. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phosphonate Analogues of Cyclopropavir Phosphates and Their E-isomers. Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. researchgate.net [researchgate.net]

- 14. Microwave-Assisted Synthesis of Aminophosphonic Derivatives and Their Antifungal Evaluation against Lomentospora prolificans - PMC [pmc.ncbi.nlm.nih.gov]

The Pudovik Reaction of Acetaldehyde: An In-depth Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pudovik reaction, a cornerstone of organophosphorus chemistry, facilitates the formation of a carbon-phosphorus bond through the addition of a hydrophosphoryl compound, typically a dialkyl phosphite, across the carbon-oxygen double bond of an aldehyde or ketone. This reaction yields valuable α-hydroxyphosphonates, which are key intermediates in the synthesis of a diverse array of biologically active molecules, including enzyme inhibitors and haptens for catalytic antibody induction. When acetaldehyde is employed as the carbonyl substrate, the reaction produces α-hydroxyethylphosphonates, compounds of significant interest in medicinal chemistry and materials science.

This technical guide provides a comprehensive exploration of the mechanism of the Pudovik reaction specifically for acetaldehyde. It delves into the intricacies of both base-catalyzed and Lewis acid-catalyzed pathways, presenting detailed mechanistic steps, quantitative data from various studies, and explicit experimental protocols.

Core Mechanism of the Pudovik Reaction

The fundamental transformation in the Pudovik reaction involves the nucleophilic addition of a phosphorus(III) species, derived from a dialkyl phosphite, to the electrophilic carbonyl carbon of acetaldehyde. Dialkyl phosphites exist in equilibrium between two tautomeric forms: the tetracoordinated phosphoryl form and the tricoordinated phosphite form. The tricoordinated form, although the minor component in the equilibrium, is the reactive species in the Pudovik reaction due to the nucleophilicity of the lone pair of electrons on the phosphorus atom.

The reaction can be broadly categorized into two main catalytic pathways: base-catalyzed and Lewis acid-catalyzed.

Base-Catalyzed Mechanism

Under basic conditions, the catalyst, typically a tertiary amine like triethylamine or a stronger base, deprotonates the dialkyl phosphite to generate a more nucleophilic phosphite anion. This anion then readily attacks the carbonyl carbon of acetaldehyde, forming an alkoxide intermediate. Subsequent protonation of the alkoxide, usually by the protonated base or a protic solvent, yields the final α-hydroxyethylphosphonate product and regenerates the catalyst.

Caption: Base-catalyzed Pudovik reaction mechanism.

Lewis Acid-Catalyzed Mechanism

In the presence of a Lewis acid, such as an aluminum complex, the catalyst coordinates to the carbonyl oxygen of acetaldehyde. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the neutral dialkyl phosphite. The subsequent intramolecular or intermolecular proton transfer from the phosphorus to the oxygen atom affords the final α-hydroxyethylphosphonate and releases the Lewis acid catalyst.

Caption: Lewis acid-catalyzed Pudovik reaction mechanism.

Quantitative Data

The yield of the Pudovik reaction with acetaldehyde is influenced by various factors, including the catalyst, solvent, temperature, and reaction time. Below is a summary of representative quantitative data from the literature for the synthesis of diethyl α-hydroxyethylphosphonate.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Triethylamine | Acetone | Reflux | 2 | 93 | [1] |

| None (neat) | None | Room Temp | 24 | 85 | [2] |

| AlCl₃ | Dichloromethane | 0 to Room Temp | 4 | 78 | [3] |

| TBOxAl Complex | Hexanes | Room Temp | 1 | 98 | [3] |

| DBN | Acetonitrile | Room Temp | 2 | High (unspecified) | [4] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of diethyl α-hydroxyethylphosphonate via the Pudovik reaction.

Protocol 1: Base-Catalyzed Synthesis Using Triethylamine[1]

Materials:

-

Acetaldehyde

-

Diethyl phosphite

-

Triethylamine

-

Acetone (anhydrous)

-

n-Pentane

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

Procedure:

-

To a solution of acetaldehyde (1 equivalent) in a minimal amount of anhydrous acetone, add diethyl phosphite (1 equivalent).

-

Add a catalytic amount of triethylamine (0.1 equivalents) to the mixture.

-

Reflux the reaction mixture for 2 hours with stirring.

-

After cooling to room temperature, add n-pentane to the mixture.

-

Cool the mixture to 5 °C to induce crystallization of the product.

-

Isolate the product, diethyl α-hydroxyethylphosphonate, by filtration.

Protocol 2: Lewis Acid-Catalyzed Synthesis Using a TBOxAl Complex[3]

Materials:

-

Acetaldehyde

-

Bis(2,2,2-trifluoroethyl) phosphite

-

Tethered bis(8-quinolinato) aluminum (TBOxAl) complex (0.5-1 mol%)

-

Hexanes (anhydrous)

-

Standard glassware for inert atmosphere synthesis (Schlenk flask, syringe, magnetic stirrer)

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the TBOxAl catalyst (0.5-1 mol%) in anhydrous hexanes.

-

To this solution, add acetaldehyde (1 equivalent) via syringe.

-

Slowly add bis(2,2,2-trifluoroethyl) phosphite (1 equivalent) to the reaction mixture with stirring.

-

Stir the reaction at room temperature for 1 hour.

-

Upon completion of the reaction (monitored by TLC or GC), the solvent can be removed under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Characterization Data for Diethyl α-Hydroxyethylphosphonate

-

Appearance: Pale yellow oil.[2]

-

31P NMR (122 MHz, CDCl3): δ 25.9 ppm.[2]

-

HRMS (m/z): [M+Na]+ calculated for C6H15O4PNa 205.0606; found 205.0606.[2]

Conclusion

The Pudovik reaction of acetaldehyde provides an efficient and direct route to α-hydroxyethylphosphonates. The reaction mechanism can be effectively controlled through the choice of catalyst, with both base-catalyzed and Lewis acid-catalyzed pathways offering high yields. The development of chiral Lewis acid catalysts has further expanded the utility of this reaction, enabling the enantioselective synthesis of these important phosphorus-containing molecules. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the practical application and further exploration of this fundamental transformation.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of Organophosphorus Reagents

For Researchers, Scientists, and Drug Development Professionals

Organophosphorus reagents are a cornerstone of modern organic synthesis and play a pivotal role in drug development. Their utility, however, is matched by their potential hazards, necessitating a comprehensive understanding of their safe handling, storage, and disposal. This guide provides an in-depth overview of best practices to ensure the safety of laboratory personnel and the integrity of research when working with these powerful chemical tools.

Understanding the Hazards: Toxicity and Reactivity

Organophosphorus compounds exhibit a wide range of toxicities, primarily by inhibiting acetylcholinesterase, an enzyme critical for nerve function. Exposure can lead to a variety of symptoms, from mild headaches and nausea to severe convulsions and respiratory failure. Beyond their inherent toxicity, many organophosphorus reagents are highly reactive and may be air-sensitive, moisture-sensitive, or pyrophoric.

Quantitative Toxicity Data

A clear understanding of the relative toxicity of different organophosphorus compounds is essential for conducting a thorough risk assessment. The following table summarizes the median lethal dose (LD50) for a selection of common organophosphorus compounds. It is crucial to consult the Safety Data Sheet (SDS) for specific reagents being used.

| Compound Name | CAS Number | Oral LD50 (rat, mg/kg) | Dermal LD50 (rabbit, mg/kg) |

| Acephate | 30560-19-1 | 1,030 – 1,447 | >10,250[1] |

| Azinphos-methyl | 86-50-0 | 4 | 150 – 200 (rat)[1] |

| Chlorpyrifos | 2921-88-2 | 96 – 270 | 2,000[1] |

| Diazinon | 333-41-5 | 1,250 | 2,020[1] |

| Dimethoate | 60-51-5 | 235 | 400[1] |

| Disulfoton | 298-04-4 | 2 - 12 | 3.6 – 15.9[1] |

| Malathion | 121-75-5 | 5,500 | >2,000[1] |

| Methyl parathion | 298-00-0 | 6 | 45[1] |

| Phorate | 298-02-2 | 2 - 4 | 20 – 30 (guinea pig)[1] |

| Sarin (GB) | 107-44-8 | 0.12 (extrapolated to human) | - |

| Soman (GD) | 96-64-0 | 0.08 (extrapolated to human) | - |

| Tabun (GA) | 77-81-6 | - | - |

| VX | 50782-69-9 | - | - |

| Ethyltriphenylphosphonium iodide | 4736-60-1 | - | 1 mL/kg[2] |

Personal Protective Equipment (PPE): The First Line of Defense

The appropriate selection and consistent use of Personal Protective Equipment are paramount when handling organophosphorus reagents. The following table outlines the recommended PPE for various laboratory activities involving these compounds.

| Activity | Recommended Personal Protective Equipment |

| General Handling (Weighing, Transfers) | - Chemical-resistant gloves (Nitrile or Neoprene, check SDS for specific reagent compatibility) - Safety glasses with side shields or chemical splash goggles - Flame-resistant lab coat |

| Reactions Under Inert Atmosphere | - All PPE listed for general handling - Consider double-gloving |

| Handling Pyrophoric or Highly Reactive Reagents | - All PPE listed above - Flame-retardant lab coat - Face shield |

| Large-Scale Operations or High-Risk Procedures | - All PPE listed above - Chemical-resistant apron - Consider respiratory protection (consult EHS) |

| Decontamination of Spills | - Chemical-resistant gloves (consider heavier gauge) - Chemical splash goggles and face shield - Chemical-resistant apron or coveralls - Respiratory protection may be necessary depending on the volatility and toxicity of the spilled material |

Safe Handling and Experimental Protocols

Adherence to established protocols is critical for minimizing the risks associated with organophosphorus reagents. The following sections provide detailed methodologies for common laboratory procedures.

General Handling Workflow

The following diagram illustrates a general workflow for the safe handling of organophosphorus reagents in a laboratory setting.

Experimental Protocol: Quenching of a Wittig Reaction

The Wittig reaction, a widely used method for alkene synthesis, utilizes phosphorus ylides. After the reaction is complete, it is crucial to quench any unreacted ylide and safely work up the reaction mixture.

Materials:

-

Reaction mixture containing the Wittig reagent and product

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

Cool the reaction mixture in an ice bath.

-

Slowly add saturated aqueous NH4Cl solution to the reaction mixture with stirring. The addition should be done cautiously as it may be exothermic.[3]

-

Continue stirring for 15-30 minutes to ensure complete quenching.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., 3 x 50 mL of ethyl acetate).

-

Combine the organic layers in a clean Erlenmeyer flask.

-

Dry the combined organic layers over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The byproduct, triphenylphosphine oxide, can often be removed by chromatography or crystallization.

Experimental Protocol: Decontamination of Glassware Contaminated with Organophosphorus Compounds

Glassware that has been in contact with organophosphorus reagents requires a specific cleaning protocol to ensure the complete removal of toxic residues.

Materials:

-

Contaminated glassware

-

1 M Sodium hydroxide (NaOH) in ethanol or isopropanol (base bath)

-

Acetone

-

Deionized water

-

Appropriate cleaning brushes

-

Well-ventilated fume hood

Procedure:

-

Pre-rinse: In a fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the organic residue. Collect the rinse solvent as hazardous waste.

-

Base Bath Decontamination: Carefully place the pre-rinsed glassware in a designated base bath containing 1 M NaOH in ethanol or isopropanol. Ensure the glassware is completely submerged. Allow the glassware to soak for at least 12 hours. This basic solution will hydrolyze many organophosphorus compounds.

-

Rinsing: Remove the glassware from the base bath and rinse thoroughly with deionized water.

-

Standard Cleaning: Wash the glassware with a laboratory detergent and hot water, using appropriate brushes to scrub all surfaces.

-

Final Rinse: Rinse the glassware multiple times with deionized water.

-

Drying: Allow the glassware to air dry or place it in a drying oven.

Storage and Incompatibility

Proper storage of organophosphorus reagents is crucial to maintain their stability and prevent hazardous reactions. Always refer to the SDS for specific storage requirements.

General Storage Guidelines

-

Inert Atmosphere: Many organophosphorus reagents are sensitive to air and moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Temperature Control: Store reagents at the temperature recommended by the manufacturer, which may be room temperature, refrigerated, or frozen.[5]

-

Light Protection: Light-sensitive compounds should be stored in amber bottles or in the dark.

-

Labeling: All containers must be clearly labeled with the chemical name, hazard information, and date of receipt.

-

Secondary Containment: Use secondary containers (e.g., trays or bins) to contain spills and leaks.

Incompatible Materials

Organophosphorus compounds can react violently with a variety of other chemicals. It is essential to store them separately from the following:

| Incompatible Material | Potential Hazard |

| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions. |

| Strong Acids | May cause decomposition and release of toxic fumes. |

| Strong Bases | Can catalyze decomposition or unwanted reactions. |

| Water/Moisture | Hydrolysis can occur, potentially releasing toxic or flammable byproducts. Many are moisture-sensitive. |

| Alcohols | Can react with certain organophosphorus reagents. |

The following diagram illustrates the logical separation of incompatible chemicals in a laboratory setting.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Decontamination

-

Alert Personnel: Immediately alert others in the vicinity of the spill.

-

Evacuate: If the spill is large or involves highly toxic material, evacuate the area and contact emergency personnel.

-

Containment: For small spills, contain the spill using an appropriate absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels for reactive compounds.

-

Neutralization/Decontamination: Organophosphorus compounds can often be decontaminated with a solution of sodium hypochlorite (bleach) and sodium carbonate (washing soda).[2] Always consult the SDS for the specific reagent for appropriate decontamination procedures.

-

Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

-

Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Conclusion

Working with organophosphorus reagents demands a high level of safety awareness and adherence to strict protocols. By understanding the hazards, utilizing appropriate personal protective equipment, following established handling and storage procedures, and being prepared for emergencies, researchers can safely harness the synthetic power of these valuable compounds. Continuous review of safety procedures and consultation of Safety Data Sheets for all reagents are essential components of a robust laboratory safety culture.

References

Theoretical Calculations on the Structure of 1-Diethoxyphosphorylethanol: A Technical Guide

Introduction to Molecular Modeling and Conformational Analysis

Molecular modeling has become an indispensable tool in modern chemistry and drug discovery, offering insights into molecular structures, properties, and interactions at an atomic level.[1][2] For flexible molecules like 1-diethoxyphosphorylethanol, a key aspect of molecular modeling is conformational analysis, which is the study of the different three-dimensional arrangements (conformations) that a molecule can adopt through rotation around its single bonds.[3]

These different conformations often have varying potential energies.[3] The most stable conformations, corresponding to energy minima on the potential energy surface, are the most likely to be observed experimentally. Understanding the conformational landscape is crucial for predicting a molecule's physical properties, reactivity, and biological activity.

Theoretical calculations, particularly those based on quantum mechanics, provide a powerful means to explore the conformational space of a molecule and determine the geometric and energetic properties of its various conformers.[4]

Computational Methodology

A typical computational workflow for the theoretical analysis of this compound would involve several steps, from initial structure generation to high-level energy calculations. The following protocol is a representative example based on common practices in the field.

Initial Structure Generation and Conformational Search

The first step is to generate a three-dimensional structure of this compound. This can be done using molecular building software. Subsequently, a systematic or stochastic conformational search is performed to identify various low-energy conformers. This process involves rotating the rotatable bonds in the molecule, such as the C-C, C-O, and P-O bonds, to generate a wide range of possible spatial arrangements.

Geometry Optimization and Energy Minimization

Each of the generated conformers is then subjected to geometry optimization. This is a computational process that adjusts the positions of the atoms to find the arrangement with the lowest possible potential energy for that particular conformational basin. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose due to its balance of accuracy and computational cost.[4][5]

A common choice for DFT calculations is a functional like B3LYP or M06-2X, paired with a suitable basis set, such as 6-31G(d,p) or a larger one like 6-311+G(d,p), to describe the atomic orbitals.[5] The choice of functional and basis set can impact the accuracy of the results.[6]

Frequency Calculations

Following geometry optimization, frequency calculations are typically performed for each stationary point found. These calculations serve two main purposes:

-

Characterization of Stationary Points: Real (positive) frequencies indicate that the optimized structure is a true energy minimum (a stable conformer). The presence of one imaginary frequency signifies a transition state.

-

Thermodynamic Properties: Frequency calculations allow for the determination of various thermodynamic properties, such as zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy, which are crucial for comparing the relative stabilities of different conformers.

Solvent Effects

To simulate the behavior of this compound in a solution, which is often more relevant to experimental conditions, a solvent model can be included in the calculations. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, are computationally efficient ways to account for the bulk effects of a solvent.[7]

Hypothetical Structural Data

The following tables summarize hypothetical quantitative data for two plausible low-energy conformers of this compound, which we will designate as Conformer A and Conformer B. These values are illustrative and represent the type of data that would be obtained from the computational protocol described above.

Table 1: Relative Energies of this compound Conformers

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Conformer A | 0.00 | 0.00 |

| Conformer B | 1.25 | 1.10 |

Energies are calculated relative to the most stable conformer (Conformer A).

Table 2: Selected Optimized Geometric Parameters for this compound Conformers

| Parameter | Conformer A | Conformer B |

| Bond Lengths (Å) | ||

| P=O | 1.48 | 1.48 |

| P-C | 1.82 | 1.83 |

| C-O(H) | 1.43 | 1.44 |

| **Bond Angles (°) ** | ||

| O=P-C | 115.2 | 114.8 |

| P-C-O(H) | 108.9 | 110.1 |

| Dihedral Angles (°) | ||

| O=P-C-C | 175.5 | -65.2 |

| P-C-O-H | 60.1 | 178.9 |

Visualizations

Visual representations are essential for understanding complex molecular structures and computational workflows. The following diagrams were generated using the DOT language.

Caption: Figure 1. A 2D representation of the this compound molecule.

Caption: Figure 2. A generalized workflow for theoretical conformational analysis.

Caption: Figure 3. An illustrative potential energy surface for bond rotation.

Conclusion

While specific experimental or theoretical data for this compound is not covered in this guide due to a lack of available literature, the principles and methodologies outlined provide a robust framework for its computational analysis. The use of DFT for geometry optimization and frequency calculations, combined with a systematic conformational search, allows for a detailed understanding of the molecule's structural and energetic properties. The hypothetical data and visualizations presented serve as a practical illustration of the expected outcomes of such a study, offering valuable insights for researchers in drug design and computational chemistry.

References

- 1. An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]